![molecular formula C19H28N2O6 B1528036 2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid CAS No. 1400644-22-5](/img/structure/B1528036.png)
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid
Overview
Description
2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid, commonly referred to as Boc-PPA, is an organic compound with a wide range of applications in scientific research. This compound is a derivative of piperazine, a cyclic amine, and is an important reagent in organic synthesis. Boc-PPA has been used for various synthetic processes, including peptide synthesis, peptide modification, and peptide ligation. It has also been used in the synthesis of various other compounds, such as peptides and peptidomimetics. In addition, Boc-PPA has been used in a variety of biochemical, molecular, and cellular studies due to its ability to interact with various proteins and enzymes, making it an important tool for scientific research.
Scientific Research Applications
Chemical Properties and Synthesis
Research has delved into the chemical properties and synthesis methodologies of compounds related to "2-(4-Boc-piperazinyl)-2-(2,4-dimethoxylphenyl)acetic acid". For instance, studies on the formation of aminosuccinyl peptides during acidolytic deprotection highlighted the transformation of certain peptides into piperazine derivatives under specific conditions, demonstrating the compound's potential as a building block for more complex molecules (Schön & Kisfaludy, 2009).
Applications in Drug Design and Biological Studies
The scientific research applications of such compounds extend into drug design and biological studies. Piperazine derivatives, including those similar to the subject compound, have been investigated for their potential as bifunctional biologically active compounds. These studies reveal that incorporating both piperazine and boronic groups within one molecule can result in novel biological activities, suggesting a promising avenue for developing new therapeutic agents (Adamczyk-Woźniak et al., 2015).
Advanced Synthesis Techniques
Research also explores advanced synthesis techniques involving piperazinyl compounds. For example, the synthesis of piperazinones from 1,2-diamines and organoboronic acids demonstrates the compound's versatility in creating a range of derivatives in a single step. Such studies underscore the significance of these compounds in the synthesis of pharmacologically relevant molecules (Petasis & Patel, 2000).
Potential for Novel Therapeutic Strategies
The compound's structural features have been leveraged in the design of novel therapeutic strategies. For example, research on a new pyrrolizine derivative inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes highlights the therapeutic potential of compounds incorporating piperazinyl motifs, offering insights into their anti-inflammatory and analgesic properties (Laufer et al., 1994).
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-10-8-20(9-11-21)16(17(22)23)14-7-6-13(25-4)12-15(14)26-5/h6-7,12,16H,8-11H2,1-5H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLNBGUCWQRNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=C(C=C(C=C2)OC)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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